Regiochemical Specificity: The 6-Carboxy Position Is Validated for a Unique MCL-1 Inhibitor Chemotype, Unavailable from the 2- or 3-Carboxy Isomers
The target compound serves as the direct synthetic precursor to 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids, a chemotype discovered by Chen et al. (2022) that inhibits the MCL-1 oncoprotein. In this series, transforming a phenylsulfonyl group into a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety at the N-1 position (post-Boc deprotection) elicited more than a 73-fold enhancement in MCL-1 inhibition [1]. The 2-carboxy isomer (CAS 123811-87-0) is instead utilized for creating β-turn mimetics in peptide synthesis and has no reported MCL-1 activity . The 3-carboxy-substituted tetrahydroquinoline series (developed by Drennen et al.) is a distinct chemotype where the most potent compound inhibited MCL-1 with a Ki of 120 nM; however, this scaffold places the carboxyl group at a different vector, leading to different binding interactions within the BH3-binding groove [2]. Therefore, the 6-carboxy regioisomer is irreplaceable for research programs following the validated Fletcher/Chen MCL-1 inhibitor synthetic route.
| Evidence Dimension | Biological activity of the downstream chemotype (post-deprotection and sulfonylation) and the synthetic utility of the regioisomer as a precursor |
|---|---|
| Target Compound Data | 6-COOH isomer: precursor to 1-sulfonylated-1,2,3,4-THQ-6-COOH MCL-1 inhibitors; >73-fold activity enhancement achievable through N-1 sulfonamide SAR |
| Comparator Or Baseline | 3-COOH isomer: distinct MCL-1 inhibitor chemotype, most potent Ki = 120 nM; 2-COOH isomer: used for β-turn mimetics, no reported MCL-1 activity. |
| Quantified Difference | Different chemotypes; 6-COOH enables a series with >73-fold tunable activity range; 3-COOH series has a fixed lead potency of Ki = 120 nM. |
| Conditions | MCL-1 fluorescence polarization competition assay; 2D 1H–15N HSQC NMR with 15N-MCL-1. |
Why This Matters
Procuring the incorrect positional isomer leads to a different chemotype with distinct SAR and biological activity, potentially invalidating an entire drug discovery campaign.
- [1] Chen, L., Chan, A. M., Wilder, P. T., & Fletcher, S. (2022). 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors. Drug Development Research, 83(8), 1879-1889. View Source
- [2] Drennen, B., et al. (2022). Structure-based design of 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of myeloid cell leukemia-1 (Mcl-1). Organic & Biomolecular Chemistry. View Source
